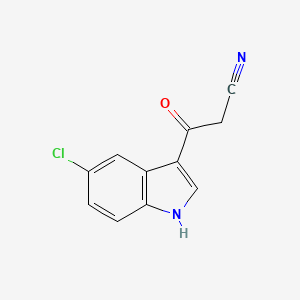

3-(5-chloro-1H-indol-3-yl)-3-oxopropanenitrile

Description

Properties

Molecular Formula |

C11H7ClN2O |

|---|---|

Molecular Weight |

218.64 g/mol |

IUPAC Name |

3-(5-chloro-1H-indol-3-yl)-3-oxopropanenitrile |

InChI |

InChI=1S/C11H7ClN2O/c12-7-1-2-10-8(5-7)9(6-14-10)11(15)3-4-13/h1-2,5-6,14H,3H2 |

InChI Key |

MSHYQZUEJFQRFJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=CN2)C(=O)CC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-chloro-1H-indol-3-yl)-3-oxopropanenitrile typically involves the reaction of 5-chloroindole with appropriate reagents to introduce the oxopropanenitrile group. One common method involves the use of a nitrile group donor and a suitable base under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-(5-chloro-1H-indol-3-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen to the compound.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing groups, while reduction may yield more hydrogenated derivatives .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, particularly in the following areas:

1. Anticancer Activity

Studies have demonstrated that derivatives of 3-(5-chloro-1H-indol-3-yl)-3-oxopropanenitrile possess significant anticancer properties. For instance, certain synthesized derivatives showed potent cytotoxic effects against human cancer cell lines, including lung carcinoma (A549) and colon cancer (HCT116). The most promising compounds had IC50 values as low as 6.76 µg/mL against HCT116 cells, indicating their potential as anticancer agents .

2. Antimicrobial Properties

Indole-based compounds, including 3-(5-chloro-1H-indol-3-yl)-3-oxopropanenitrile, have been reported to exhibit antimicrobial activity. These compounds are being investigated for their ability to inhibit bacterial growth and combat resistant strains .

3. Anti-inflammatory Effects

Research indicates that certain derivatives can modulate inflammatory pathways, providing a basis for their use in treating inflammatory diseases. The anti-inflammatory potential is linked to their ability to inhibit specific enzymes involved in inflammatory responses .

Synthetic Applications

Beyond biological applications, 3-(5-chloro-1H-indol-3-yl)-3-oxopropanenitrile serves as a versatile building block in organic synthesis:

1. Heterocyclic Compound Synthesis

The compound is utilized in the synthesis of various heterocycles, including pyrimidines and quinoxalinones, which are important scaffolds in drug discovery. The ease of modification and functionalization of the indole moiety allows for the development of libraries of compounds with diverse pharmacological profiles .

2. Multi-component Reactions

It has been employed in multi-component reactions leading to complex molecular architectures that are valuable in medicinal chemistry. These reactions often yield high diversity and complexity, making them suitable for high-throughput screening in drug discovery .

Case Studies

Several case studies highlight the compound's applications:

Case Study 1: Anticancer Screening

A study evaluated various derivatives of 3-(5-chloro-1H-indol-3-yl)-3-oxopropanenitrile for their anticancer properties against multiple cell lines. The results indicated that modifications at specific positions on the indole ring significantly influenced cytotoxicity, leading to the identification of lead candidates for further development .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial efficacy of synthesized indole derivatives, revealing promising activity against both Gram-positive and Gram-negative bacteria. The study emphasized the need for further exploration into structure-activity relationships to optimize these compounds for therapeutic use .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Anticancer Activity | Potent cytotoxic effects against cancer cell lines | IC50 values as low as 6.76 µg/mL against HCT116 |

| Antimicrobial Properties | Inhibition of bacterial growth | Effective against resistant bacterial strains |

| Anti-inflammatory Effects | Modulation of inflammatory pathways | Potential treatment for inflammatory diseases |

| Synthetic Applications | Building block for heterocyclic compounds | Versatile use in multi-component reactions |

Mechanism of Action

The mechanism of action of 3-(5-chloro-1H-indol-3-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Substituent Variations on the Indole Ring

The position and nature of substituents on the indole ring significantly affect the compound's physicochemical properties and applications.

Key Observations :

Modifications to the Oxopropanenitrile Chain

Functionalization of the β-ketonitrile moiety diversifies reactivity and biological activity.

Key Observations :

Comparison with Analogous Precursors :

Biological Activity

3-(5-chloro-1H-indol-3-yl)-3-oxopropanenitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an indole ring with a chloro substituent at the 5-position and a cyano group at the 3-position of the propanone moiety. Its molecular formula is CHClNO, with a molecular weight of approximately 218.64 g/mol. The presence of these functional groups contributes to its reactivity and biological activity, making it an interesting subject for research in various fields, including medicinal chemistry and organic synthesis.

Biological Activities

Research indicates that 3-(5-chloro-1H-indol-3-yl)-3-oxopropanenitrile exhibits a range of biological activities:

- Anticancer Activity : Indole derivatives, including this compound, have shown promising anticancer effects. Studies have demonstrated that compounds with similar structures can inhibit cancer cell proliferation in various cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer) cells .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against several pathogens. Indole derivatives are known to possess broad-spectrum antimicrobial properties, which may be attributed to their ability to disrupt microbial cell membranes or interfere with metabolic pathways .

- Anti-inflammatory Effects : Compounds with indole structures often exhibit anti-inflammatory properties. Research has shown that certain indole derivatives can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .

The mechanism by which 3-(5-chloro-1H-indol-3-yl)-3-oxopropanenitrile exerts its biological effects involves interaction with specific molecular targets. These may include:

- Enzyme Inhibition : The compound may bind to enzymes involved in critical metabolic pathways, thereby modulating their activity. For instance, indole derivatives have been shown to inhibit protein kinases and other enzymes linked to cancer progression .

- Receptor Interaction : It may also interact with various receptors, influencing signaling pathways related to cell growth and survival.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to 3-(5-chloro-1H-indol-3-yl)-3-oxopropanenitrile:

- Anticancer Evaluation : A study assessed the cytotoxic effects of similar indole derivatives on human cancer cell lines. The results indicated that these compounds exhibited IC values ranging from 200 µg/mL to 300 µg/mL against A549 cells, demonstrating moderate anticancer activity compared to standard treatments .

- Antimicrobial Testing : In another investigation, the antimicrobial efficacy of various indole derivatives was tested against Gram-positive and Gram-negative bacteria. The results showed that some derivatives had minimum inhibitory concentrations (MICs) below 100 µg/mL, indicating significant antimicrobial potential .

Comparative Analysis with Related Compounds

To understand the unique properties of 3-(5-chloro-1H-indol-3-yl)-3-oxopropanenitrile better, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(1H-indol-3-yl)acetamide | Indole core with acetamide | Lacks cyano group; different biological activity |

| (E)-N-(1H-indol-3-yl)methylidene]hydroxylamine | Indole with hydroxylamine | Different reactivity profile due to hydroxylamine |

| 2-(5-chloro-1H-indol-3-yl)ethylamine hydrochloride | Indole with ethylamine | Varying applications due to amine functionality |

Q & A

Basic: What are the standard synthetic routes for preparing 3-(5-chloro-1H-indol-3-yl)-3-oxopropanenitrile?

Methodological Answer:

The compound is typically synthesized via base-mediated cyclocondensation or Knoevenagel reactions. For example:

- Base-mediated cycloaddition : Reacting 5-chloroindole with chloroacetonitrile derivatives in methanol using sodium methylate (2 equivalents) to generate nitrile imine intermediates, followed by cyclization to yield the target compound .

- Multicomponent reactions : Using phthalic anhydride, hydrazine hydrate, aldehydes, and 3-oxopropanenitrile derivatives in ethanol under reflux, catalyzed by acidic imidazolium salts (e.g., [cmdmim]I) for improved atom economy and yields (~85%) .

Basic: How is 3-(5-chloro-1H-indol-3-yl)-3-oxopropanenitrile characterized structurally?

Methodological Answer:

Key techniques include:

- NMR spectroscopy : H and C NMR to confirm the indole backbone and nitrile/ketone functionalities. For example, the ketone carbonyl typically appears at δ ~190 ppm .

- X-ray crystallography : Resolve intramolecular interactions (e.g., hydrogen bonding) and confirm stereochemistry, as demonstrated in related indole derivatives .

- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 218.04 for CHClNO) .

Advanced: What reaction mechanisms govern the compound’s utility in heterocyclic synthesis?

Methodological Answer:

The compound acts as a versatile electrophile due to its α,β-unsaturated ketone and nitrile groups:

- Cyclocondensation : Base-mediated generation of nitrile imines facilitates [3+2] cycloaddition with dipolarophiles (e.g., hydrazones), forming pyrazoles or thiazoles .

- Knoevenagel adduct formation : The nitrile group participates in nucleophilic attacks with aldehydes, enabling multicomponent syntheses of pyridines or chromene derivatives .

Advanced: How can contradictory data on reaction yields be resolved in its applications?

Methodological Answer:

Yield discrepancies often arise from:

- Catalyst efficiency : Recyclable catalysts like [cmdmim]I maintain >90% activity over 5 cycles, but impurities from incomplete recovery may reduce yields .

- Substrate scope : Electron-deficient aldehydes show lower reactivity in Knoevenagel reactions due to reduced nucleophilicity, requiring optimized stoichiometry (e.g., 1.2 equivalents of aldehyde) .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance cyclization kinetics compared to ethanol, but may introduce side reactions .

Advanced: What strategies optimize reaction conditions for scaling up syntheses?

Methodological Answer:

- Catalyst screening : Acidic ionic liquids (e.g., [cmdmim]I) improve reaction rates and reduce waste vs. traditional bases like piperidine .

- Temperature control : Reflux in ethanol (78°C) balances reactivity and side-product formation, whereas microwave-assisted heating reduces time by 60% .

- Workflow design : One-pot multicomponent reactions minimize intermediate isolation steps, enhancing scalability (e.g., 4-component synthesis of pyrazolo-phthalazines) .

Advanced: What novel heterocyclic systems have been derived from this compound?

Methodological Answer:

Key applications include:

- Thiazole-5-carbonitriles : Reacting with thiourea in ethanol/pyridine yields antimicrobial thiazole derivatives (56–61% yields) .

- Nicotinonitriles : Condensation with malononitrile and aldehydes generates substituted pyridines via tandem Knoevenagel-cyclization .

- Pyrazolo[1,2-b]phthalazines : Four-component reactions produce fused heterocycles with potential CNS activity .

Advanced: How is computational modeling used to predict its reactivity?

Methodological Answer:

- Density Functional Theory (DFT) : Models charge distribution at the α-carbon (electrophilic center) to predict regioselectivity in cycloadditions .

- Molecular docking : Screens binding affinities of derived heterocycles (e.g., thiazoles) against biological targets (e.g., kinases) using PDB structures .

- Crystal structure analysis : Validates intramolecular interactions (e.g., H-bonding in 3-oxopropanenitrile derivatives) to guide synthetic modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.